molecular formula C8H5F2NO B6165499 2-(3,4-difluorophenoxy)acetonitrile CAS No. 942473-62-3

2-(3,4-difluorophenoxy)acetonitrile

Cat. No. B6165499
CAS RN: 942473-62-3
M. Wt: 169.1
InChI Key:
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Description

2-(3,4-difluorophenoxy)acetonitrile is a chemical compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(3,4-difluorophenoxy)acetonitrile consists of a nitrile group (-C≡N) attached to a two-carbon chain, which is connected to a difluorophenoxy group (a phenyl ring with two fluorine atoms and an oxygen atom) .

Scientific Research Applications

Pharmacokinetics and Toxicology

  • HPLC Method for Pharmacokinetic Studies : A high-performance liquid chromatography (HPLC) method was developed for determining 2,4-Dichlorophenoxyacetic acid (a compound related to 2-(3,4-difluorophenoxy)acetonitrile) in rat serum, which is crucial for observing serum concentration changes and understanding pharmacokinetic characteristics. This method provides a rapid, optimized, and validated approach to study the pharmacokinetics of related compounds in rats (Xiao Chen et al., 2018).

  • Toxicity and Metabolism of Nitriles : Studies on acetonitrile, which shares a nitrile group with 2-(3,4-difluorophenoxy)acetonitrile, reveal the role of cytochrome P-450 in the oxidation of acetonitrile to cyanide, indicating the metabolic pathways and potential toxicological effects of nitriles. This knowledge is essential for understanding the toxicity and metabolic pathways of related compounds (D. Feierman & A. Cederbaum, 1989).

Environmental Impact

  • Metabolism Study in Aquatic Organisms : The metabolism of 2,4-Dichlorophenoxyacetic acid in bluegill sunfish was investigated to understand how aquatic organisms metabolize related compounds. This study proposes a metabolic pathway where 2,4-D is metabolized to 2,4-Dichlorophenol and conjugates, shedding light on the environmental fate and impact of such compounds (D. Barnekow et al., 2001).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4-difluorophenoxy)acetonitrile involves the reaction of 3,4-difluorophenol with acetonitrile in the presence of a suitable catalyst.", "Starting Materials": [ "3,4-difluorophenol", "acetonitrile", "catalyst" ], "Reaction": [ "Step 1: Dissolve 3,4-difluorophenol in acetonitrile.", "Step 2: Add the catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Filter the reaction mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by recrystallization from a suitable solvent." ] }

CAS RN

942473-62-3

Molecular Formula

C8H5F2NO

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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